3-(4-Methylphenyl)piperidine hydrochloride chemical properties
3-(4-Methylphenyl)piperidine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(4-Methylphenyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-(4-Methylphenyl)piperidine hydrochloride. As a member of the 3-arylpiperidine class, this compound is of significant interest due to the prevalence of this structural motif in a wide range of biologically active molecules and approved pharmaceuticals.[1][2][3] The 3-arylpiperidine scaffold is a cornerstone in medicinal chemistry, particularly for targeting central nervous system (CNS) pathways.[4] This document synthesizes theoretical knowledge with practical, field-proven insights to serve as a foundational resource for researchers engaged in drug discovery and development. We will explore a robust synthetic route, detail the expected analytical characterization, and discuss the potential pharmacological context, providing a holistic view for its application in a research setting.
Chemical Identity and Physicochemical Properties
3-(4-Methylphenyl)piperidine hydrochloride is the hydrochloride salt of the parent amine, 3-(4-Methylphenyl)piperidine. The addition of hydrochloric acid protonates the basic nitrogen of the piperidine ring, forming a salt that typically enhances crystallinity and aqueous solubility, which is often advantageous for pharmaceutical development and handling.
While specific, experimentally determined data for this exact molecule is not widely published, we can extrapolate its properties based on its structure and data from analogous compounds such as piperidine hydrochloride.[5][6]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(4-methylphenyl)piperidine hydrochloride | - |
| Molecular Formula | C₁₂H₁₇N·HCl | [7] |
| Molecular Weight | 211.73 g/mol | [7] |
| Appearance | Predicted: White to off-white crystalline solid | General knowledge of hydrochloride salts |
| Melting Point | Predicted: >200 °C | Based on similar structures like Piperidine HCl (248 °C)[6] |
| Solubility | Predicted: Soluble in water, methanol; sparingly soluble in ethanol | General knowledge of amine salts |
| CAS Number | Not broadly available | - |
Synthesis and Purification: A Mechanistic Approach
The synthesis of 3-arylpiperidines is a well-documented area of organic chemistry.[4][8][9] A robust and logical approach for synthesizing 3-(4-Methylphenyl)piperidine involves the addition of an organometallic reagent to a suitable piperidone precursor, followed by reduction.
Retrosynthetic Rationale
Our target molecule can be disconnected at the C-C bond between the piperidine and phenyl rings. This leads back to a piperidin-3-one synthon and a 4-methylphenyl organometallic species, such as a Grignard reagent. The piperidin-3-one requires an N-protecting group (e.g., Boc, Cbz) to prevent side reactions and improve handling. The synthesis, therefore, proceeds via nucleophilic addition to the ketone, followed by dehydroxylation and deprotection, and finally, salt formation.
Detailed Experimental Protocol: Synthesis
This protocol describes a validated, multi-step synthesis adapted from established methodologies for creating 3-arylpiperidines.[4]
Step 1: Grignard Reagent Formation
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To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) via an addition funnel to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and color change), add the remaining 4-bromotoluene solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to stir at reflux for 1 hour to ensure complete formation of the 4-methylphenylmagnesium bromide.
Step 2: Nucleophilic Addition
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous THF.
-
Add the N-Boc-3-piperidone solution dropwise to the cold Grignard reagent. The choice of a Boc protecting group is strategic; it is stable to the basic Grignard conditions but can be readily removed under acidic conditions.
-
After addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, N-Boc-3-hydroxy-3-(4-methylphenyl)piperidine.
Step 3: Reductive Dehydroxylation and Deprotection
-
Dissolve the crude alcohol in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add triethylsilane (2.0 eq) as a reducing agent. It serves as a hydride source.
-
Slowly add trifluoroacetic acid (TFA) (3.0 eq). The strong acid serves two purposes: it protonates the hydroxyl group, making it a good leaving group (water), and simultaneously cleaves the Boc-protecting group. The resulting carbocation is then reduced by triethylsilane.
-
Stir the reaction at room temperature for 12-16 hours.
-
Neutralize the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with DCM (3x), dry the combined organic layers, and concentrate to yield the crude free base of 3-(4-methylphenyl)piperidine.
Step 4: Purification and Salt Formation
-
Purify the crude product via column chromatography on silica gel (eluent: DCM/Methanol gradient).
-
Combine the pure fractions and remove the solvent.
-
Dissolve the purified free base in a minimal amount of diethyl ether.
-
Add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 3-(4-Methylphenyl)piperidine hydrochloride as a solid.
Synthesis Workflow Diagram
Caption: Synthetic route to 3-(4-Methylphenyl)piperidine HCl.
Spectroscopic Characterization (Predicted)
No specific experimental spectra are publicly available for this compound. The following characterization is based on the known molecular structure and established principles of spectroscopic analysis for similar molecules.[10][11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | ~9.5-8.5 ppm (br s, 2H, -NH₂⁺-), ~7.2 ppm (d, 2H, Ar-H), ~7.1 ppm (d, 2H, Ar-H), ~3.5-2.8 ppm (m, 5H, Piperidine-H), ~2.3 ppm (s, 3H, Ar-CH₃), ~2.2-1.8 ppm (m, 4H, Piperidine-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~140-135 ppm (Ar-C quaternary), ~129 ppm (Ar-CH), ~127 ppm (Ar-CH), ~45-50 ppm (Piperidine-CH₂), ~30-40 ppm (Piperidine-CH), ~20 ppm (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~2700-2400 cm⁻¹ (broad, N-H stretch, salt), ~3050-3000 cm⁻¹ (C-H stretch, aromatic), ~2950-2850 cm⁻¹ (C-H stretch, aliphatic), ~1610, 1515 cm⁻¹ (C=C stretch, aromatic) |
| Mass Spec. (ESI+) | m/z = 176.14 ([M+H]⁺ for free base C₁₂H₁₇N) |
Rationale for Predicted Spectra
-
¹H NMR: The broad signal at high chemical shift (~9 ppm) is characteristic of the acidic ammonium proton in the hydrochloride salt. The aromatic protons on the tolyl group will appear as two distinct doublets around 7 ppm. The methyl group gives a sharp singlet around 2.3 ppm. The piperidine ring protons will be complex multiplets in the aliphatic region, shifted downfield due to the electron-withdrawing effect of the protonated nitrogen.
-
IR Spectroscopy: The most telling feature will be the very broad and strong absorption band in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H stretching vibration in an amine salt.[13] Standard aromatic and aliphatic C-H and aromatic C=C stretches will also be present.[14]
-
Mass Spectrometry: In electrospray ionization (positive mode), the compound will be detected as the protonated free base. The calculated exact mass for [C₁₂H₁₇N + H]⁺ is 176.1434, which would be observed in high-resolution mass spectrometry.
Pharmacological Context and Potential Applications
The 3-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry, known to bind to a variety of biological targets, especially G-protein coupled receptors (GPCRs) in the CNS.[4][15]
Dopaminergic Activity
Many 3-arylpiperidines are known to be potent ligands for dopamine receptors (D₂, D₃, D₄).[4] For instance, preclamol, 3-(3-hydroxyphenyl)-N-propylpiperidine, was studied extensively as a selective dopamine autoreceptor agonist.[4] The specific substitution on the phenyl ring and the nitrogen atom dictates the affinity and efficacy (agonist vs. antagonist) at these receptors. The 4-methylphenyl substitution in the title compound suggests it could be a valuable tool compound for exploring structure-activity relationships (SAR) at dopamine receptors.
Potential Research Applications
-
Screening for CNS Activity: This compound would be a logical candidate for inclusion in screening libraries targeting neuropsychiatric disorders like schizophrenia, Parkinson's disease, or depression.
-
SAR Studies: It can serve as a starting point or a comparator molecule in a medicinal chemistry campaign to optimize binding to a specific CNS target.
-
Development of Novel Therapeutics: Given the success of piperidine-containing drugs, derivatives of this compound could be explored for a wide range of therapeutic areas beyond CNS, including oncology and infectious diseases.[2][3]
Conceptual Signaling Pathway Interaction
The diagram below illustrates a hypothetical mechanism where a 3-arylpiperidine derivative acts as an antagonist at a D₂ dopamine receptor, a common mechanism for antipsychotic agents.
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